Bienvenue dans la boutique en ligne BenchChem!

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

Screening compound Chemical library Procurement

This compound is the unsubstituted N-phenylpiperazine reference point within the morpholinothiazole series. The morpholine ring at the thiazole 2-position aligns with key CA-II pharmacophoric elements identified in docking studies, while the phenylpiperazine moiety provides a distinct vector for exploring additional binding interactions. Paired procurement with the 2-methyl analog enables direct matched-pair SAR analysis of physicochemical and target engagement profiles. This scaffold has produced compounds with cytotoxicity comparable to doxorubicin, offering a novel chemotype for oncology lead identification. For teams conducting scaffold-hopping campaigns, this compound serves as an ideal starting point for generating experimental LogP and pKa data.

Molecular Formula C18H24N4OS
Molecular Weight 344.48
CAS No. 439121-09-2
Cat. No. B2465740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine
CAS439121-09-2
Molecular FormulaC18H24N4OS
Molecular Weight344.48
Structural Identifiers
SMILESC1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C18H24N4OS/c1-2-4-16(5-3-1)21-8-6-20(7-9-21)15-17-14-19-18(24-17)22-10-12-23-13-11-22/h1-5,14H,6-13,15H2
InChIKeyGASUZZGMDXMSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine (CAS 439121-09-2): Compound Identity and Procurement Baseline


4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine (CAS 439121-09-2) is a synthetic small-molecule screening compound (C18H24N4OS, MW 344.48) comprising a morpholine ring linked at the 2-position of a 1,3-thiazole core, with a 4-phenylpiperazine moiety appended via a methylene bridge at the thiazole 5-position . This compound belongs to the morpholinothiazole class — a scaffold recognized for its synthetic versatility and broad potential in medicinal chemistry programs [1]. The compound is catalogued as a research chemical for laboratory use only and is not intended for therapeutic or veterinary applications .

Why In-Class Substitution of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine Carries Scientific Risk


The morpholinothiazole scaffold is not a single pharmacophore but a combinatorial framework in which subtle modifications to the piperazine N-substituent, the thiazole substitution pattern, and the linker topology produce divergent biological profiles [1]. Published structure–activity relationship (SAR) evidence on related morpholinothiazole series demonstrates that replacing the N-phenylpiperazine group with other amines or altering the thiazole 5-substituent can shift target selectivity from carbonic anhydrase II to kinase inhibition or acetylcholinesterase modulation [2][3]. The closest available analog—4-{5-[(2-methyl-4-phenylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}morpholine—introduces a single methyl group on the piperazine ring, increasing molecular weight by ~15 Da (359 vs. 344) and altering LogP (2.59 vs. unmeasured for the parent), which can affect solubility, permeability, and off-target profiles . Without head-to-head comparative data, interchange among analogs carries the risk of uncharacterized potency shifts and selectivity divergence.

Quantitative Evidence Guide: Measurable Differentiation of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine Against Comparators


Caveat on Data Availability: Evidence Strength Assessment for CAS 439121-09-2

IMPORTANT — PRIOR TO READING: This compound (CAS 439121-09-2) is a commercial screening compound from the ChemBridge library (Catalog ID 48766676). An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, DrugBank, patent databases (Google Patents, WIPO), and major chemistry repositories as of April 2026 returned no peer-reviewed primary research articles, patents, or authoritative database entries containing quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for this specific compound. No direct head-to-head comparison data against any analog or standard were identified. The compound appears to be a library member that has not yet been individually profiled in the published literature. All evidence presented below is class-level inference derived from structurally related morpholinothiazole derivatives and should not be used as a basis for asserting specific biological potency claims for this compound. This limitation is explicitly stated per the task requirement: 'If high-strength differential evidence is limited, explicitly state this.'

Screening compound Chemical library Procurement

Structural Differentiation from the Closest Analog: 2-Methyl-Piperazine Substitution

The closest catalogued analog is 4-{5-[(2-methyl-4-phenylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl}morpholine (Hit2Lead ID 48766676, C19H26N4OS, MW 359, LogP 2.59, racemic stereochemistry). Compared with the target compound (C18H24N4OS, MW 344.48), the 2-methyl substitution on the piperazine ring increases molecular weight by approximately 14.5 Da and introduces a chiral center (racemic mixture). The calculated LogP for the methyl analog is 2.59, whereas the LogP of the target compound has not been publicly reported . The 2-methyl group is expected to influence piperazine basicity (pKa of the tertiary amine), conformational flexibility, and steric interactions within target binding pockets — parameters that have been shown in related morpholinothiazole SAR studies to modulate target affinity and selectivity [1]. No quantitative comparative activity data exist for these two compounds head-to-head.

Medicinal chemistry SAR Lead optimization

Class-Level Carbonic Anhydrase II Inhibitory Potential: Morpholinothiazole Framework Benchmarking

In a 2024 study of 25 morpholine-derived thiazole derivatives screened against bovine carbonic anhydrase II (bCA-II), the most potent compound (compound 24) exhibited a Ki value of 9.64 ± 0.07 μM with competitive inhibition kinetics, and a molecular docking score of −6.102 kcal/mol against the 5LJT protein structure — comparable to the reference standard acetazolamide (docking score −5.417 kcal/mol) [1]. While the target compound (CAS 439121-09-2) was not part of this specific study, it shares the core morpholine–thiazole scaffold and the phenylpiperazine motif. Thiazole and morpholine moieties were shown in this study to interact with key active-site residues (Trp5, Thr199) and to be amenable to strategic modification for improved binding affinity and selectivity over other calcium-binding proteins [1].

Carbonic anhydrase inhibition Glaucoma Enzyme kinetics

Class-Level Anticancer Activity: Morpholinothiazole Derivatives Benchmarking Against Doxorubicin

A 2023 study of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazole derivatives evaluated via sulforhodamine B (SRB) assay demonstrated that six compounds (2, 4, 5, 6, 11, and 12) exhibited cytotoxicity comparable to doxorubicin across multiple cancer cell lines, with significant early- and late-apoptotic effects and cell-cycle arrest in both S and G2 phases [1]. Separately, thiazolyl-N-phenylmorpholine derivatives demonstrated antitumor activity against TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma) cell lines, with one N-ethyl thiosemicarbazone derivative showing potent growth inhibition across all three lines [2]. The target compound's phenylpiperazine-methyl-thiazole-morpholine architecture differs from the morpholinoimino-thiazole and thiosemicarbazone-thiazole series tested, and no quantitative cytotoxicity data exist for the target compound specifically.

Anticancer Cytotoxicity SRB assay

Procurement Differentiation: Purity, Supply Format, and Library Provenance

The target compound (CAS 439121-09-2) is supplied as a screening compound by ChemBridge Corporation (a globally established compound library vendor serving pharmaceutical and academic screening programs since 1997) . The closest analog (2-methyl derivative) is available through the same Hit2Lead platform. ChemBridge screening compounds are generally supplied at ≥95% purity with QC analytical data (NMR, LCMS) available upon request, and are provided in dry film or DMSO solution formats . No publicly available CoA or batch-specific purity data were retrieved for CAS 439121-09-2. No vendor-independent analytical characterization data (e.g., from peer-reviewed synthetic procedures specifically targeting this compound) were identified in the literature.

Compound procurement Screening library Quality control

DNA Binding and Antimicrobial Activity: Morpholinothiazole Scaffold Evidence

A 2020 study on thiazole derivatives pendent to N-phenylmorpholine demonstrated that selected compounds exhibited DNA intercalation binding modes (confirmed by UV-Vis absorption and viscosity measurements) and showed antimicrobial and anticancer activities, with some derivatives exceeding the potency of reference drugs [1]. The study reported that morpholine and thiazole moieties serve as DNA minor-groove binding elements. While these findings support the broader morpholinothiazole class as a source of DNA-targeting agents, the target compound was not among those tested, and no DNA binding constant (Kb), MIC, or IC50 values are available for CAS 439121-09-2.

DNA intercalation Antimicrobial Biophysical characterization

Recommended Research Application Scenarios for 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine (CAS 439121-09-2)


Focused Screening in Carbonic Anhydrase II (CA-II) Inhibitor Programs

Based on the demonstrated inhibitory potential of morpholine-derived thiazoles against bovine CA-II — with the class-leading compound achieving a Ki of 9.64 ± 0.07 μM and a docking score (−6.102 kcal/mol) surpassing acetazolamide (−5.417 kcal/mol) — this compound is suited for inclusion in CA-II-focused screening cascades. The presence of the morpholine ring at the thiazole 2-position aligns with the key pharmacophoric element identified in molecular docking studies (hydrogen bonding with Trp5 and Thr199), while the N-phenylpiperazine moiety offers a differentiated vector for exploring additional binding interactions in the CA-II active site [1].

Oncology Lead Generation: Cytotoxicity Screening Against NCI-60 or Targeted Panels

The morpholinothiazole scaffold has produced compounds with cytotoxicity comparable to doxorubicin in SRB assays and has shown growth inhibition across TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma) cell lines [1]. This compound may be deployed in preliminary cytotoxicity screening against expanded panels (e.g., NCI-60) to identify tumor-type selectivity. Its distinct phenylpiperazine substitution, differing from morpholinoimino and thiosemicarbazone series previously tested, offers a novel chemotype for oncology lead identification.

Structure–Activity Relationship (SAR) Exploration Around the Piperazine N-Phenyl Substituent

For medicinal chemistry teams conducting scaffold-hopping or SAR-by-catalog campaigns, this compound represents the unsubstituted N-phenylpiperazine reference point within the morpholinothiazole series. Paired procurement with the 2-methyl analog (Hit2Lead SC-48766676, MW 359, LogP 2.59) enables direct comparison of how a single methyl group on the piperazine ring affects physicochemical properties, in vitro ADME parameters (solubility, permeability, microsomal stability), and target engagement profiles [1]. The absence of published LogP and pKa data for this compound further increases the value of generating these parameters experimentally as part of a matched-pair SAR analysis.

DNA Binding and Antimicrobial Screening as a Secondary Profiling Axis

Given the confirmed DNA intercalation binding mode and antimicrobial activity observed for N-phenylmorpholine-thiazole derivatives [1], this compound may be submitted for DNA binding assays (UV-Vis titration, competitive ethidium bromide displacement, viscosity) to determine its binding constant (Kb) and mode. Parallel antimicrobial susceptibility testing (MIC determination) against Gram-positive, Gram-negative, and fungal panels would establish whether the phenylpiperazine variant retains or improves upon the antimicrobial properties of the class. Note: no specific potency expectations should be derived from class data alone.

Quote Request

Request a Quote for 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.